molecular formula C26H25NO4 B1302875 (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid CAS No. 270062-97-0

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid

Cat. No. B1302875
M. Wt: 415.5 g/mol
InChI Key: YDTDVZCEZPHDPY-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid” is a chemical compound with the CAS Number: 270062-97-0. Its molecular weight is 415.49 . The IUPAC name for this compound is (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(4-methylphenyl)butanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C26H25NO4/c1-17-10-12-18(13-11-17)14-19(15-25(28)29)27-26(30)31-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m0/s1 . This code can be used to generate a 3D structure of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored sealed and dry at a temperature between 2-8°C .

Scientific Research Applications

Biomass-Derived Levulinic Acid in Drug Synthesis

Levulinic acid, derived from biomass, exhibits a versatile role in drug synthesis due to its carbonyl and carboxyl functional groups. It serves as a raw material for directly synthesizing drugs or for creating related derivatives for more specific applications in medicine. This acid contributes to cleaner reaction processes, reduces drug synthesis costs, and has shown potential in cancer treatment and medical material development (Zhang et al., 2021).

TOAC and Peptide Studies

The spin label amino acid TOAC offers significant insights into peptide synthesis and structural analysis. Its rigid structure and incorporation into peptides through a peptide bond make TOAC a valuable tool for studying peptide backbone dynamics and secondary structure using various spectroscopic methods. This includes applications in analyzing synthetic and biologically active peptides' interaction with membranes and their structural orientation, highlighting its potential in peptide-based drug development (Schreier et al., 2012).

Phosphonic Acid in Drug Design

Phosphonic acid plays a crucial role in drug design due to its bioactive properties and ability to target bone, create supramolecular materials, and function as an analytical tool in medical imaging. Its structural analogy with the phosphate moiety enhances its applications across chemistry, biology, and physics, making it a critical component in numerous research projects (Sevrain et al., 2017).

Amino Acid Functionalization of Quantum Dots

The functionalization of carbon-based quantum dots with amino acids is a novel approach to significantly enhance their optical and electrical properties. This modification improves the solubility, sustainability, and biocompatibility of quantum dots, making them ideal for a wide range of applications, from sensors to energy storage systems. This method underscores the importance of amino acids in the advancement of material sciences and potential medical applications (Ravi et al., 2021).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-17-10-12-18(13-11-17)14-19(15-25(28)29)27-26(30)31-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTDVZCEZPHDPY-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101139128
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylbenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid

CAS RN

270062-97-0
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylbenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270062-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylbenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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